molecular formula C7H12O4 B071701 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid CAS No. 162635-09-8

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

Cat. No.: B071701
CAS No.: 162635-09-8
M. Wt: 160.17 g/mol
InChI Key: XUUUBCBLTSCBMO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid is an organic compound with the molecular formula C7H12O4. It is a heterocyclic compound containing a dioxane ring substituted with two methyl groups and a carboxylic acid group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid typically involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid. This condensation reaction forms the dioxane ring structure with the desired substituents .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dioxane derivatives. Its stability and versatility make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,2-dimethyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)10-3-5(4-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUUBCBLTSCBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570246
Record name 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162635-09-8
Record name 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 2
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 3
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 4
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 5
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

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